
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of β-Amino Alcohol Precursors
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one serves as a key intermediate in the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, which are crucial for creating β-amino alcohols, β-blockers, and azasugar derivatives. Its electrochemical transformations facilitate the diastereoselective formation of enantiopure 4,5-disubstituted 2-oxazolidinones, demonstrating significant flexibility in substituent variations (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).
Conversion to 2-Oxazolidones
This compound undergoes smooth and selective conversion with primary aliphatic amines into 5-substituted 4-hydroxy-2-oxazolidones. These derivatives are useful in synthesizing oxazolin-2-ones and phenyl-2-oxazolidones through chemical reactions like dehydration and phenylation (Matsuura, Kunieda, & Takizawa, 1977).
Electrochemical Oxidation as a Building Block
Direct electrochemical oxidation of this compound provides a pathway for the synthesis of enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. These compounds hold pharmacological significance and serve as precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).
Synthesis of Protease Inhibitors
N-protected 5-chloromethyl-5-hydroxy-3-oxazolidines derived from this compound are pivotal in producing α-aminoalkyl-α′-chloromethylketone derivatives. These derivatives are valuable intermediates for several protease inhibitors (Onishi, Hirose, Nakano, Nakazawa, & Izawa, 2001).
Potential Psychotropic Drug Precursor
This compound, along with its derivatives, is being explored for its potential as a psychotropic drug. Preliminary clinical data suggest antidepressive activity in humans, indicating its significance in the field of psychopharmacology (Kruszyński, Bartczak, Chilmonczyk, & Cybulski, 2001).
Novel Synthesis of Functionalized Oxazolidinones
The compound is instrumental in the stereoselective synthesis of functionalized oxazolidinones from chiral aziridines, offering a streamlined approach to producing enantiomerically pure oxazolidinone derivatives (Park, Kim, Sim, Pyun, Lee, Choi, Lee, Chang, & Ha, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-15-9-4-2-8(3-5-9)13-7-10(6-12)16-11(13)14/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJWPLPRXWMHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)
![N-cyclopentyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2553670.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)

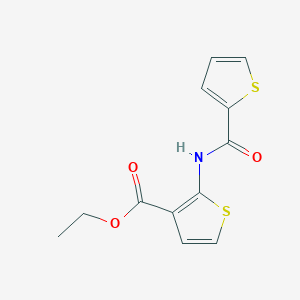
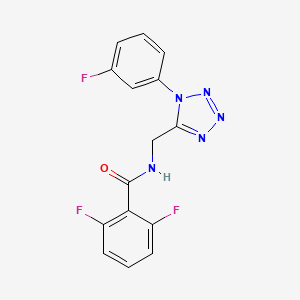
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)
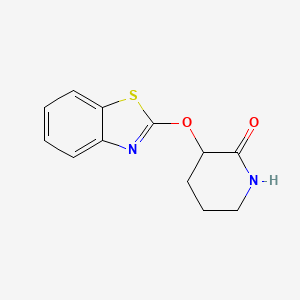
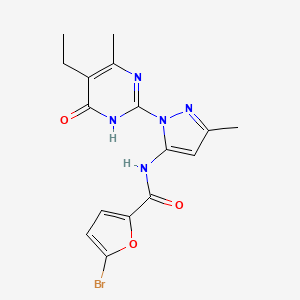
![2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide](/img/structure/B2553687.png)
![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)
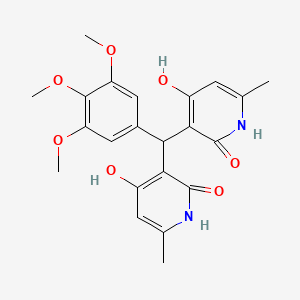
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)
